molecular formula C16H18ClNO2 B444908 (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine CAS No. 423733-58-8

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Cat. No.: B444908
CAS No.: 423733-58-8
M. Wt: 291.77g/mol
InChI Key: AZGDLJBCGNHODV-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is an organic compound that features a benzylamine structure substituted with a 2-chlorobenzyl group and a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethoxybenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorobenzyl)(4-methoxybenzyl)amine
  • (2-Chlorobenzyl)(3,4-dimethoxyphenethyl)amine
  • (2-Chlorobenzyl)(3,4-dimethoxyphenyl)amine

Uniqueness

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is unique due to the presence of both 2-chlorobenzyl and 3,4-dimethoxybenzyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and potential pharmacological activity .

Biological Activity

(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 1609403-48-6

The compound features a chlorobenzyl group and a dimethoxybenzyl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of the respective benzyl amines under specific conditions. Various methods have been reported, including catalytic coupling reactions that allow for the selective formation of secondary amines without the need for reactive reagents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests have shown that derivatives with similar structures inhibit the growth of human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with IC50_{50} values ranging from 5.7 to 12.2 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)
This compoundU-9375.7
This compoundSK-MEL-112.2
DoxorubicinU-937<1
EtoposideSK-MEL-1<1

These findings suggest that compounds with similar structural features may act through mechanisms that induce apoptosis in cancer cells without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it may possess significant antibacterial effects against various pathogens. The exact mechanism by which this compound exerts its antimicrobial effects remains an area for further exploration.

The biological effects of this compound are believed to involve its interaction with specific molecular targets within cells. The chlorobenzyl group may facilitate binding to receptors or enzymes involved in cell signaling pathways related to apoptosis and cell proliferation. Additionally, the dimethoxy groups could enhance lipophilicity, allowing better membrane penetration and bioavailability .

Case Study 1: Anticancer Efficacy

A study conducted on a series of related compounds demonstrated that modifications at the phenolic positions significantly affected their anticancer efficacy. The study found that increasing the number of methoxy groups on the benzene ring enhanced cytotoxicity against U-937 cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that electron-withdrawing groups at specific positions on the benzene ring could increase potency against cancer cell lines. This insight is crucial for designing new derivatives with improved biological activity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGDLJBCGNHODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357969
Record name (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423733-58-8
Record name (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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